4-(4-Iodophenyl)piperidin-4-ol

説明

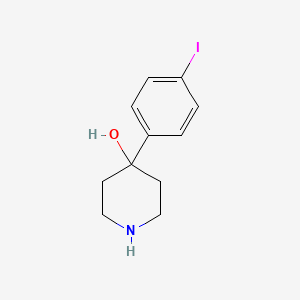

4-(4-Iodophenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 4-iodophenyl substituent. This compound serves as a critical intermediate in synthesizing selective dopamine D2 receptor antagonists, such as 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 6) and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 7), both of which exhibit high D2 receptor affinity and selectivity over D3 receptors . The iodine atom on the phenyl ring enhances lipophilicity and steric bulk, influencing receptor binding kinetics and metabolic stability.

特性

分子式 |

C11H14INO |

|---|---|

分子量 |

303.14 g/mol |

IUPAC名 |

4-(4-iodophenyl)piperidin-4-ol |

InChI |

InChI=1S/C11H14INO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 |

InChIキー |

GDDVZIDKWGVHFV-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1(C2=CC=C(C=C2)I)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Halogen Substitution Effects

The choice of halogen on the phenyl ring significantly impacts pharmacological and physicochemical properties. Key comparisons include:

Iodophenyl vs. Bromophenyl Derivatives

- Affinity and Selectivity: Iodophenyl derivatives (e.g., Compounds 6 and 7) demonstrate superior D2 receptor affinity (nanomolar range) and selectivity (D2/D3 ratio >10-fold) compared to bromophenyl analogs. For instance, 1-(Benzo[b]thiophen-2-ylmethyl)-4-(4-bromophenyl)piperidin-4-ol oxalate (Compound 20) shows reduced D2 binding, likely due to bromine’s smaller atomic radius and lower electron-withdrawing effects . Substitution of iodine with bromine in 4-(4-bromophenyl)piperidin-4-ol (Compound 3c) reduces receptor selectivity, as seen in Compound 20 (D2 IC₅₀: ~50 nM) versus Compound 19 (D2 IC₅₀: ~10 nM) .

Synthetic Yields :

Chlorophenyl and Fluorophenyl Derivatives

- 4-(4-Chlorophenyl)piperidin-4-ol () is a precursor to haloperidol, a neuroleptic drug. Chlorine’s electronegativity enhances metabolic stability but reduces D2 selectivity compared to iodophenyl derivatives .

- 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (CAS 163631-02-5) introduces fluorine, which improves bioavailability but compromises D2 affinity due to its smaller size and reduced hydrophobic interactions .

Heteroaromatic Substituent Effects

The nature of the heteroaromatic ring attached to the piperidine nitrogen critically influences receptor interactions:

- Indole-based compounds (e.g., Compound 6) exhibit the highest D2 affinity due to favorable π-π stacking and hydrogen bonding with receptor residues. Replacing indole with benzofuran or benzothiophene reduces affinity by 5–6-fold .

- Benzothiophene derivatives (e.g., Compound 20) display higher melting points (225–226°C) compared to iodophenyl analogs (199–200°C), reflecting differences in crystal packing influenced by sulfur’s polarizability .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Iodophenyl derivatives (logP ~3.5) are more lipophilic than chlorophenyl (logP ~2.8) or fluorophenyl (logP ~2.5) analogs, enhancing blood-brain barrier permeability but increasing metabolic oxidation risks .

- Solubility : Oxalate salt formation (e.g., Compounds 19–22) improves aqueous solubility for parenteral administration. Iodophenyl oxalates exhibit solubility ~10 mg/mL in water, whereas bromophenyl analogs are less soluble (~5 mg/mL) .

Q & A

Q. What are the most effective synthetic routes for 4-(4-Iodophenyl)piperidin-4-ol and its derivatives?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, derivatives like 1-(benzofuran-2-ylmethyl)-4-(4-iodophenyl)piperidin-4-ol oxalate (Compound 19) are synthesized by reacting methylbenzofuran analogs with this compound under reflux with K₂CO₃/KI in acetonitrile . Key steps include:

- Reaction Optimization: Use of N-bromosuccinimide (NBS) for bromination of methyl-substituted aromatic precursors.

- Purification: Column chromatography (e.g., 5% methanol in dichloromethane) yields pure products (61–75% yields) .

- Salt Formation: Oxalate salts are prepared using oxalic acid in ethyl acetate to improve stability .

Q. How can researchers characterize this compound derivatives experimentally?

Methodological Answer: Standard analytical techniques include:

- 1H NMR: Distinct chemical shifts for the hydroxyl group (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm) confirm substitution patterns .

- Melting Point Analysis: Derivatives like Compound 19 exhibit sharp melting points (e.g., 199–200°C), indicating purity .

- HPLC: Reverse-phase chromatography (C18 column, methanol/water mobile phase) assesses purity (>95%) .

Q. What are the primary pharmacological applications of this compound in current research?

Methodological Answer: This scaffold is explored for:

- Dopamine D2 Receptor Antagonism: Derivatives show selective binding to D2 receptors, with IC₅₀ values in the nanomolar range, validated via radioligand displacement assays .

- Neuroprotective Potential: Structural analogs (e.g., 4-(4-bromophenyl)piperidin-4-ol) exhibit activity in Parkinson’s disease models .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel this compound analogs?

Methodological Answer: Retrosynthetic tools (e.g., MOE, Pistachio, Reaxys) predict feasible routes by fragmenting the target molecule into commercially available precursors. For example:

- Core Modification: Replace the iodophenyl group with bromo/chloro substituents using Suzuki coupling .

- Functional Group Interconversion: Convert the hydroxyl group to a ketone via oxidation (e.g., KMnO₄) for enhanced lipophilicity .

Table 1: Retrosynthetic Strategies for Analog Design

| Strategy | Example Reaction | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Benzofuran + 4-iodophenylpiperidin | 61–75 | |

| Suzuki Coupling | Bromophenyl + boronic acid | 80–90 | |

| Oxidation/Reduction | Piperidin-4-ol → Piperidin-4-one | 70–85 |

Q. How do structural modifications impact the biological activity of this compound derivatives?

Methodological Answer: SAR studies reveal:

- Aromatic Substituents: Iodo/bromo groups enhance receptor affinity due to hydrophobic interactions.

- Piperidine Modifications: Hydroxyl-to-ketone conversion reduces polar surface area, improving blood-brain barrier penetration .

- Salt Formation: Oxalate salts increase aqueous solubility without compromising stability .

Q. What computational methods are used to predict the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Models predict interactions with D2 receptor residues (e.g., Asp114 hydrogen bonding) .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological data for this compound class?

Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., radioligand vs. functional cAMP assays) .

- Structural Validation: Confirm stereochemistry via X-ray crystallography (e.g., CCDC-deposited structures) .

Table 2: Comparative Bioactivity of Selected Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 19 (oxalate salt) | Dopamine D2 Receptor | 12.3 | |

| NNC 05-2090 | GABA Transporter 2 | 8.7 |

Q. What strategies optimize the stability of this compound under experimental conditions?

Methodological Answer:

- pH Control: Store derivatives in neutral buffers (pH 6–8) to prevent hydroxyl group degradation .

- Light Sensitivity: Use amber vials to avoid iodophenyl photodegradation .

Key Research Gaps and Future Directions

- Mechanistic Studies: Elucidate off-target effects via kinome-wide profiling.

- In Vivo Validation: Test pharmacokinetics in rodent models to assess bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。